N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide
Description
This compound features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole ring fused to a 1,2,4-thiadiazole moiety, with a 3-fluorobenzamide substituent. Key structural attributes include:
- 5-Methyl group on triazole: Stabilizes the triazole ring conformation, which may influence intermolecular interactions.
- 3-Fluorobenzamide: The electron-withdrawing fluorine atom at the benzamide para position could enhance binding affinity to target proteins through polar interactions.
Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL , ensuring precise determination of bond lengths, angles, and torsional parameters critical for understanding bioactivity.
Properties
IUPAC Name |
N-[3-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-3-29-16-10-5-4-9-15(16)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-7-6-8-14(21)11-13/h4-11H,3H2,1-2H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXOONHGPXDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the core triazole ring through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne. This is followed by introducing the thiadiazole ring via cyclization using hydrazine and a suitable carbon disulfide source. The final stage involves the amidation process where the thiadiazole is coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine, under controlled conditions to afford the desired compound.
Industrial Production Methods: Scaling up to industrial production necessitates optimizing reaction parameters to ensure high yield and purity. Continuous flow reactors have been employed to streamline the synthesis process, minimizing by-products and enhancing scalability.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: Mild oxidizing agents can transform the triazole ring to its corresponding triazolone.
Reduction: The ethoxyphenyl group can be selectively reduced to an ethyl group under catalytic hydrogenation conditions.
Substitution: Halogenation of the triazole or thiadiazole rings can be achieved using electrophilic halogen sources like N-chlorosuccinimide.
Common reagents include:
Oxidizing agents like hydrogen peroxide for oxidation reactions.
Palladium on carbon for hydrogenation.
N-chlorosuccinimide or N-bromosuccinimide for halogenation.
Major products formed include:
Triazolones from oxidation.
Reduced ethyl derivatives from reduction.
Halogenated derivatives from substitution reactions.
Scientific Research Applications
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide is versatile in various research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Evaluated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Applied in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The precise mechanism by which N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide exerts its effects is dictated by its structure. The triazole and thiadiazole rings often serve as pharmacophores, interacting with specific biological targets. Potential molecular targets include kinases, proteases, or membrane-bound receptors, where the compound could either inhibit or activate pathways relevant to diseases.
Comparison with Similar Compounds
Structural and Functional Analogues
A. N-{3-[1-(3,5-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
- Molecular Weight : ~502.52 g/mol (estimated), slightly higher than the target compound due to additional methoxy groups.
- Synthesis : Likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" approach for triazole formation .
B. N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide
- Core Differences : Replaces thiadiazole with a benzothiazole ring and introduces a nitro group.
- Bioactivity : Nitro groups often confer antibacterial properties but may increase toxicity.
- Solubility : Likely lower than the target compound due to the hydrophobic benzothiazole and nitro groups.
Comparative Data Table
Key Research Findings
- Conformational Stability : Methyl groups on triazole and ethoxy substituents likely reduce rotational freedom, favoring rigid, bioactive conformations.
- Crystallography : Programs like SHELXL and WinGX enable precise structural analysis, revealing critical parameters (e.g., dihedral angles between triazole and thiadiazole rings) that influence packing and solubility.
Biological Activity
N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide is a complex organic compound that integrates a 1,2,3-triazole ring, a thiadiazole ring, and a benzamide group. The unique structural features of this compound suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Analysis
The compound's structure can be broken down into three significant components:
- 1,2,3-Triazole Ring : Known for its diverse biological activities including antibacterial and antifungal properties.
- Thiadiazole Ring : Associated with various pharmacological effects such as anticancer and anti-inflammatory activities.
- Benzamide Group : Often enhances bioactivity through interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 358.43 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:
- Antibacterial Activity : Compounds featuring triazole and thiadiazole structures have shown efficacy against pathogens such as Escherichia coli and Listeria monocytogenes, with some derivatives demonstrating comparable effectiveness to established antibiotics like ampicillin and vancomycin .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well-documented. A study on similar compounds indicated:
- Mechanism of Action : Certain triazole-thiadiazole hybrids induced apoptosis in cancer cells by modulating key regulatory proteins such as Bcl-XL and Bax. For instance, one derivative showed significant cytotoxicity against A549 lung cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can also be understood through its SAR. The presence of specific functional groups can enhance or diminish its bioactivity:
| Functional Group | Effect on Activity |
|---|---|
| Triazole Ring | Enhances antimicrobial properties |
| Thiadiazole Ring | Increases anticancer activity |
| Fluorine Substitution | Potentially improves lipophilicity and bioavailability |
Study 1: Antimicrobial Activity Evaluation
A series of thiadiazole derivatives were tested for their antimicrobial properties. The results indicated that specific modifications in the triazole ring significantly enhanced the inhibitory concentration (IC50) against various bacterial strains.
Study 2: Cytotoxicity Assessment
In vitro studies evaluated the cytotoxic effects of related compounds on human cancer cell lines. One compound demonstrated an EC50 value comparable to established chemotherapeutics, indicating promising anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
